molecular formula C8H18ClNO B1449562 4-Ethyl-4-methoxypiperidine hydrochloride CAS No. 1803587-00-9

4-Ethyl-4-methoxypiperidine hydrochloride

Cat. No.: B1449562
CAS No.: 1803587-00-9
M. Wt: 179.69 g/mol
InChI Key: ZIJOGZCUUABZRT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Ethyl-4-methoxypiperidine hydrochloride is a useful research compound. Its molecular formula is C8H18ClNO and its molecular weight is 179.69 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

4-Ethyl-4-methoxypiperidine hydrochloride is a chemical compound that has garnered interest in pharmacological research due to its potential biological activities. This article delves into the biological activity of this compound, examining its mechanisms, efficacy in various applications, and relevant case studies.

Chemical Structure and Properties

This compound is classified under piperidine derivatives, which are known for their diverse biological activities. The molecular structure includes a piperidine ring with ethyl and methoxy substituents, contributing to its pharmacological profile.

The biological activity of this compound can be attributed to several mechanisms:

  • Receptor Modulation : Compounds with piperidine structures often interact with various receptors in the body, including neurotransmitter receptors. This interaction can lead to modulation of physiological responses.
  • Antitumor Activity : Research indicates that similar piperidine derivatives exhibit significant antiproliferative effects against cancer cell lines. For instance, compounds with structural similarities have shown IC50 values indicating effective inhibition of cancer cell proliferation, particularly in cervical cancer models .

Anticancer Properties

Recent studies have highlighted the potential anticancer properties of piperidine derivatives. For example, a related compound demonstrated significant antiproliferative activity against human cervical cancer cells (HeLa and SiHa) with IC50 values ranging from 6.52 to 7.88 μM, while exhibiting lower toxicity towards normal cells . This suggests that this compound may share similar anticancer properties.

Antiviral Activity

Piperidine derivatives have also been evaluated for antiviral properties. In studies involving herpes simplex virus (HSV), certain piperidine compounds were tested for their ability to inhibit thymidine kinases, which are critical for viral replication. Although specific data on this compound is limited, the overall class has shown promise in reducing viral load in experimental models .

Case Study 1: Anticancer Efficacy

A study focused on nitrogen-containing heterocycles, including piperidine derivatives, demonstrated that modifications to the piperidine ring could enhance anticancer activities. The findings indicated that compounds with specific substituents exhibited stronger antiproliferative effects against cervical cancer cells compared to traditional chemotherapeutics like cisplatin .

Case Study 2: Antiviral Testing

In another investigation involving antiviral activity, piperidine derivatives were assessed for their efficacy against HSV infections in animal models. The results indicated that certain analogs could significantly reduce the incidence of infectious virus post-treatment, suggesting a potential therapeutic application .

Data Table: Biological Activities of Piperidine Derivatives

Compound NameActivity TypeIC50/ED50 ValuesReference
4-Ethyl-4-methoxypiperidine HClAnticancerTBD
Piperidine Derivative AAntiviralED50 = 200 mg/kg
Piperidine Derivative BAnticancerIC50 = 6.52 μM

Properties

IUPAC Name

4-ethyl-4-methoxypiperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO.ClH/c1-3-8(10-2)4-6-9-7-5-8;/h9H,3-7H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIJOGZCUUABZRT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(CCNCC1)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1803587-00-9
Record name Piperidine, 4-ethyl-4-methoxy-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1803587-00-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Ethyl-4-methoxypiperidine hydrochloride
Reactant of Route 2
Reactant of Route 2
4-Ethyl-4-methoxypiperidine hydrochloride
Reactant of Route 3
4-Ethyl-4-methoxypiperidine hydrochloride
Reactant of Route 4
4-Ethyl-4-methoxypiperidine hydrochloride
Reactant of Route 5
4-Ethyl-4-methoxypiperidine hydrochloride
Reactant of Route 6
4-Ethyl-4-methoxypiperidine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.